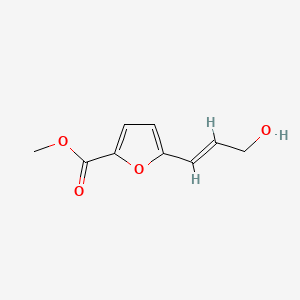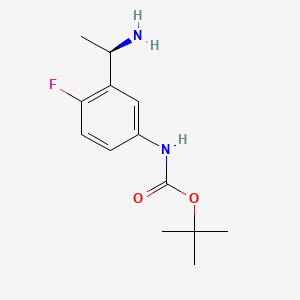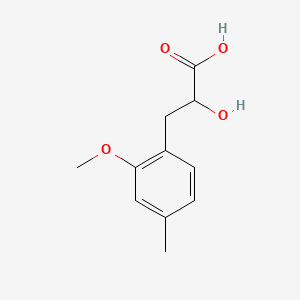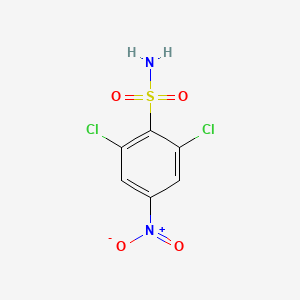
N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group, a bromobenzene ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The aminoethyl group can participate in coupling reactions with carboxylic acids or esters to form amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are commonly used for coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include sulfonic acids or sulfinamides, depending on the reaction conditions.
Coupling Reactions: Products include amides formed by the reaction of the aminoethyl group with carboxylic acids or esters.
Scientific Research Applications
N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The bromobenzene ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- Tris(2-aminoethyl)amine
- N-(2-aminoethyl)maleimide hydrochloride
Uniqueness
N-(2-aminoethyl)-3-bromobenzene-1-sulfonamide hydrochloride is unique due to the presence of the bromobenzene ring, which provides additional reactivity and binding interactions compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in biochemical research.
Properties
Molecular Formula |
C8H12BrClN2O2S |
|---|---|
Molecular Weight |
315.62 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-bromobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H11BrN2O2S.ClH/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10;/h1-3,6,11H,4-5,10H2;1H |
InChI Key |
KLRLVAKKPKWEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/no-structure.png)






